[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
CAS No.:
Cat. No.: VC16340796
Molecular Formula: C13H15N5OS
Molecular Weight: 289.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N5OS |
|---|---|
| Molecular Weight | 289.36 g/mol |
| IUPAC Name | [2-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-5-3-2-4-11(12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
| Standard InChI Key | PNGKGFOLYWFTGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCSCC3 |
Introduction
[Introduction to 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone](pplx://action/followup)
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a thiomorpholine moiety. This structure contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry. The compound is classified under organic compounds, specifically as a derivative of methanone featuring both nitrogen-rich heterocycles and sulfur-containing groups.
[Synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone](pplx://action/followup)
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the tetrazole ring, which can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions. Following this, the thiomorpholine moiety is introduced through nucleophilic substitution reactions. The final step involves coupling the tetrazole and thiomorpholine intermediates, often utilizing catalysts to enhance reaction efficiency.
| Synthetic Steps | Reagents | Conditions |
|---|---|---|
| Formation of Tetrazole Ring | Nitriles, Sodium Azide | Acidic Conditions |
| Introduction of Thiomorpholine Moiety | Thiomorpholine, Nucleophilic Substitution Reagents | Basic Conditions |
| Coupling of Intermediates | Catalysts (e.g., Palladium) | Mild Conditions |
Biological Activity and Potential Applications
Compounds with similar structures often exhibit significant biological activity, making them of interest in medicinal chemistry and pharmaceutical research. The tetrazole ring facilitates hydrogen bonding and ionic interactions with biological macromolecules, while the thiomorpholine moiety enhances membrane permeability. These interactions can modulate enzyme activity and receptor interactions, leading to diverse biological effects.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Modulation | Drug Development |
| Receptor Interactions | Therapeutic Applications |
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